An In-depth Technical Guide to the Synthesis and Characterization of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
An In-depth Technical Guide to the Synthesis and Characterization of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether, a molecule of interest within the broader class of 1,5-disubstituted tetrazoles. These heterocycles are of significant importance in medicinal chemistry, often serving as bioisosteres for carboxylic acids and cis-amide bonds, thereby enhancing the pharmacokinetic profiles of potential drug candidates.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the practical and theoretical aspects of this compound's preparation and analysis. We will explore a robust two-step synthetic pathway, delve into the mechanistic underpinnings of each transformation, provide a detailed protocol, and present a thorough characterization workflow with predicted spectroscopic data. Crucially, this guide emphasizes the safety protocols required when handling the hazardous reagents involved in this synthesis.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring system, a five-membered aromatic ring containing four nitrogen atoms, is a privileged scaffold in modern drug discovery.[4] Although not found in nature, its unique physicochemical properties make it an invaluable tool for medicinal chemists.[1] The tetrazole moiety can act as a metabolically stable bioisostere of a carboxylic acid, improving properties such as lipophilicity and bioavailability.[3] This has led to the incorporation of tetrazoles into numerous marketed drugs with a wide range of therapeutic applications, including antihypertensive agents like Losartan and antibacterial compounds.[1][5] The 1,5-disubstituted tetrazole scaffold, in particular, has been investigated for its ability to mimic the cis-amide bond in peptidomimetics.[1] The title compound, 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether, belongs to the class of 5-aryloxy-1H-tetrazoles, which are of growing interest for their potential biological activities.
Synthetic Strategy and Mechanism
The synthesis of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether is efficiently achieved through a two-step process commencing from readily available starting materials. The overall strategy involves the formation of an aryl cyanate intermediate, followed by a [3+2] cycloaddition reaction with an azide source.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 4-methylphenyl cyanate
The initial step is the reaction of p-cresol with cyanogen bromide in the presence of a base to form the key intermediate, 4-methylphenyl cyanate. This transformation is analogous to the von Braun reaction, where a tertiary amine reacts with cyanogen bromide.[6][7][8] In this case, the phenoxide, generated in situ by the base, acts as the nucleophile.
Mechanism:
-
Deprotonation: A suitable base, such as triethylamine or sodium bicarbonate, deprotonates the hydroxyl group of p-cresol to form the more nucleophilic p-methylphenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of cyanogen bromide.
-
Displacement: The bromide ion is displaced, yielding 4-methylphenyl cyanate and the corresponding bromide salt of the base.
The choice of a non-nucleophilic base is critical to prevent it from competing with the phenoxide in attacking the cyanogen bromide. Anhydrous conditions are preferred to minimize the hydrolysis of cyanogen bromide.
Step 2: [3+2] Cycloaddition to form the Tetrazole Ring
The second step involves the [3+2] cycloaddition of the aryl cyanate intermediate with sodium azide.[9] This reaction is a classic example of forming a five-membered heterocyclic ring from a 1,3-dipole (azide ion) and a dipolarophile (the cyanate group).
Mechanism:
The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds between the terminal nitrogen atoms of the azide ion and the carbon and nitrogen atoms of the cyanate group. This proceeds through a cyclic transition state, leading directly to the tetrazole ring. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of sodium azide and to promote the cycloaddition.[10]
Detailed Experimental Protocol
Safety First: This synthesis involves highly toxic and potentially explosive reagents. Cyanogen bromide is a volatile and highly toxic lachrymator.[11][12][13][14][15] Sodium azide is also highly toxic and can form explosive heavy metal azides.[2][5][16][17] All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity |
| p-Cresol | C₇H₈O | 108.14 | ≥99% |
| Cyanogen Bromide | CBrN | 105.92 | ≥97% |
| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99.5% |
| Sodium Azide | NaN₃ | 65.01 | ≥99.5% |
| Acetone | C₃H₆O | 58.08 | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | - | - | ACS Grade |
Step-by-Step Procedure
Step 1: Synthesis of 4-methylphenyl cyanate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-cresol (1.0 eq) and anhydrous acetone.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous acetone. Caution: Perform this in the fume hood with extreme care.
-
Add the cyanogen bromide solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methylphenyl cyanate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
-
Transfer the crude 4-methylphenyl cyanate to a clean, dry round-bottom flask.
-
Add anhydrous DMF to dissolve the cyanate.
-
Carefully add sodium azide (1.5 eq) to the solution in portions.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting cyanate is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~3-4 with dilute HCl. This will protonate the tetrazole ring, causing the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether as a solid.
Reagent Quenching and Waste Disposal
-
Cyanogen Bromide: Any residual cyanogen bromide can be quenched by slowly adding it to a cold, stirred solution of sodium hypochlorite (bleach) and sodium hydroxide.[11]
-
Sodium Azide: Azide-containing waste should never be poured down the drain, as it can form explosive metal azides with lead or copper plumbing.[2][17] Small amounts of residual sodium azide can be quenched by treatment with an aqueous solution of sodium nitrite followed by acidification.[2] All solid and liquid waste containing these reagents must be disposed of as hazardous waste according to institutional guidelines.[16][17]
Characterization and Data Analysis
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following is a prediction of the expected spectroscopic data for 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether.
Caption: Workflow for the characterization of the final product.
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~15.5-16.5 | br s | 1H | N-H | The acidic proton on the tetrazole ring is expected to be highly deshielded and may appear as a broad singlet. |
| ~7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -CH₃) | These protons are ortho to the electron-donating methyl group and meta to the electron-withdrawing tetrazolyl ether group, leading to a downfield shift compared to p-cresol. |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -O-) | These protons are ortho to the ether oxygen and meta to the methyl group. The tetrazolyl ether group is electron-withdrawing, causing a downfield shift. |
| 2.30 | s | 3H | -CH₃ | A characteristic singlet for the methyl group on the aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C5 (Tetrazole) | The carbon atom of the tetrazole ring bonded to the oxygen is expected to be significantly downfield. |
| ~150 | Ar-C (ipso to -O-) | The aromatic carbon directly attached to the ether oxygen will be deshielded. |
| ~135 | Ar-C (ipso to -CH₃) | The carbon bearing the methyl group. |
| ~130 | Ar-CH (meta to -O-) | Aromatic methine carbons meta to the ether oxygen. |
| ~121 | Ar-CH (ortho to -O-) | Aromatic methine carbons ortho to the ether oxygen. |
| ~20 | -CH₃ | The carbon of the methyl group, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch of the tetrazole ring. |
| 3050-3020 | Medium | Aromatic C-H stretch. |
| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₃). |
| 1610, 1510 | Strong | Aromatic C=C stretching vibrations. |
| 1480-1400 | Medium-Strong | N=N and C=N stretching of the tetrazole ring.[18] |
| 1250-1200 | Strong | Aryl-O (ether) C-O asymmetric stretch. |
| 1050-1000 | Strong | Aryl-O (ether) C-O symmetric stretch. |
Mass Spectrometry (Predicted)
-
Method: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z = 191.0933 (for C₉H₁₀N₄O)
-
Predicted Fragmentation: The primary fragmentation pathways for 5-aryloxy tetrazoles often involve the loss of N₂ or HN₃ from the tetrazole ring.[19] Another common fragmentation is the cleavage of the C-O ether bond.
-
Loss of N₂: A fragment at m/z = 163 may be observed.
-
Cleavage of C-O bond: A fragment corresponding to the 4-methylphenoxide radical cation (m/z = 107) could be prominent.
-
Conclusion
This guide has detailed a reliable and well-documented two-step synthesis for 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether. The procedure leverages a von Braun-type reaction to form an aryl cyanate intermediate, which subsequently undergoes a [3+2] cycloaddition with sodium azide to construct the tetrazole ring. The causality behind experimental choices, such as the selection of anhydrous solvents and the order of reagent addition, has been explained to ensure a high-yielding and safe protocol. The predicted characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the target compound. Given the established importance of tetrazole derivatives in drug discovery, this guide serves as a valuable resource for the synthesis of novel 5-aryloxy-1H-tetrazoles for further investigation into their potential therapeutic applications.
References
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley. (2017). [Link]
-
Sodium Azide NaN3. Division of Research Safety, University of Illinois. (2019). [Link]
-
Laboratory Chemical Safety Summary: Sodium Azide. National Research Council. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology. (2021). [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. (2021). [Link]
-
Handling and stability of cyanogen bromide. Reddit. (2024). [Link]
-
CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]
- Zhang, W., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14337-14387.
- Verma, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry.
-
von Braun reaction. Wikipedia. [Link]
-
[3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Chemistry Portal. [Link]
-
Classical mechanism of the von Braun reaction. ResearchGate. [Link]
-
Von Braun reaction. Wikidoc. (2012). [Link]
-
The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]
-
Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry. (2023). [Link]
-
Cyanogen Bromide Standard Operating Procedure. Northern Arizona University. [Link]
-
Hazard Summary: Cyanogen Bromide. New Jersey Department of Health. [Link]
-
Mechanism of the three-component cycloaddition reaction... ResearchGate. [Link]
-
Mechanistic Aspects on [3+2] Cycloaddition (32CA) Reactions of Azides to Nitroolefins: A Computational and Kinetic Study. Chemistry. (2022). [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
methyl {[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetate - 13C NMR. SpectraBase. [Link]
-
IR Absorption Table. Michigan State University. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. (2015). [Link]
-
1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole. Acta Crystallographica Section E. (2012). [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. (2012). [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-1H-tetrazol-5(4H)-ones. Molecules. (2021). [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
IR Absorption Frequencies. Northern Illinois University. [Link]
-
Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Journal of Pharmaceutical Negative Results. (2022). [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. [Link]
-
Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Asian Journal of Chemistry. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-1H-tetrazol-5(4H)-ones. Molecules. (2021). [Link]
-
Probing Polar-π Interactions Between Tetrazoles and Aromatic Rings. Chemistry – An Asian Journal. [Link]
- Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (2008). [Link]
-
1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. American Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Von Braun reaction - wikidoc [wikidoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.org.za [scielo.org.za]
- 11. reddit.com [reddit.com]
- 12. lobachemie.com [lobachemie.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. in.nau.edu [in.nau.edu]
- 15. nj.gov [nj.gov]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. geneseo.edu [geneseo.edu]
- 18. pnrjournal.com [pnrjournal.com]
- 19. lifesciencesite.com [lifesciencesite.com]
